Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine

pKa modulation blood-brain barrier permeability CNS drug design

Optimize your CNS-penetrant or agrochemical research with CAS 1095127-74-4. This building block uniquely combines a cyclopropylamine core (pKa ~7.8) for enhanced blood-brain barrier permeability with a para-trifluoroethoxy substituent that improves metabolic stability and blocks CYP450-mediated O-dealkylation. Essential for SAR studies over non-fluorinated analogs. Order 95% purity for reproducible results.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 1095127-74-4
Cat. No. B1386192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
CAS1095127-74-4
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=C(C=C2)OCC(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-5-1-9(2-6-11)7-16-10-3-4-10/h1-2,5-6,10,16H,3-4,7-8H2
InChIKeyHTJWWDQOWVBEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4): Structural and Functional Classification


Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4) is a substituted benzylamine derivative characterized by a cyclopropyl moiety on the amine nitrogen and a para-substituted 2,2,2-trifluoroethoxy group on the phenyl ring, with molecular formula C12H14F3NO and molecular weight 245.24 g/mol [1]. The compound belongs to the broader class of cyclopropylamines, a scaffold associated with modulation of amine oxidases, G-protein coupled receptors including the histamine H3 receptor, and epigenetic enzymes such as lysine-specific demethylase 1 (LSD1) [2][3]. The trifluoroethoxy substituent confers enhanced lipophilicity and metabolic stability relative to unsubstituted or methoxy analogs, making this compound a candidate for central nervous system (CNS) drug discovery programs and agrochemical intermediate applications [4].

Why Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine Cannot Be Replaced by Generic Benzylamine Analogs


Substitution of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine with generic benzylamine analogs (e.g., unsubstituted benzylamine or simple alkyl benzylamines) fails on two critical physicochemical and pharmacological fronts. First, the cyclopropylamine moiety exhibits pKa values approximately 0.5–1.0 units lower than aliphatic amine analogs of similar structure, yielding a higher fraction of non-protonated, membrane-permeable species at physiological pH — a property empirically validated through direct pKa comparison between cyclopropyl and isopropyl amine derivatives [1]. Second, the 4-(2,2,2-trifluoroethoxy) substituent introduces electron-withdrawing character and substantial lipophilicity enhancement (estimated ΔLogP ≈ +1.2 to +1.8 versus methoxy analogs) that alters target engagement, metabolic stability, and CNS partitioning in ways not replicable by non-fluorinated or para-unsubstituted congeners [2][3]. These structural features are not interchangeable; replacement with a generic benzylamine scaffold would fundamentally alter the compound's ionization state, membrane permeability profile, and biological target interaction landscape.

Quantitative Differentiation Evidence for Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4)


Reduced Basicity (pKa) of Cyclopropylamine Moiety Versus Isopropylamine Analog: Membrane Permeability Advantage

The cyclopropylamine nitrogen in Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine exhibits significantly reduced basicity compared to aliphatic amine analogs such as isopropylamine. Experimental pKa measurement for a structurally related cyclopropyl amine compound (Example 1 in US7687499B2) yielded a measured pKa value of 7.8, representing a decrease of approximately 0.7–0.9 pKa units from the calculated value of 8.5–8.7 expected for an isopropyl analog [1]. At physiological pH 7.4, this pKa shift increases the fraction of non-protonated, membrane-diffusible amine species from ~5% (isopropyl analog) to ~28% (cyclopropyl analog) based on Henderson-Hasselbalch calculations — a >5-fold enhancement in the neutral species fraction that directly correlates with improved passive membrane permeability and blood-brain barrier penetration potential [1][2].

pKa modulation blood-brain barrier permeability CNS drug design amine basicity

Trifluoroethoxy Group Lipophilicity Enhancement: LogP Shift Relative to Methoxy and Unsubstituted Analogs

The para-2,2,2-trifluoroethoxy substituent on the benzyl ring of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine provides a substantial lipophilicity increase compared to methoxy (-OCH3) or unsubstituted analogs, with estimated ΔLogP contributions of +1.2 to +1.8 log units based on fragment-based calculations and experimental LogP data from structurally related fluorinated phenylcyclopropylamines [1]. In a systematic SAR study of aryl-substituted cyclopropylamines, introduction of para-trifluoroethoxy was associated with LogD7.4 values in the 2.8–3.5 range (versus 1.5–2.0 for para-methoxy analogs), positioning the compound within the optimal CNS multiparameter optimization (MPO) lipophilicity window of 2–4 while maintaining favorable ligand efficiency metrics [1][2]. The -CF3 terminus additionally confers oxidative metabolic stability by blocking CYP450-mediated O-dealkylation pathways that commonly degrade methoxy and ethoxy congeners [3].

lipophilicity optimization CNS MPO score metabolic stability fluorine SAR

Synthetic Purity Specifications: Quantified Purity Thresholds for Research-Grade Procurement

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4) is commercially available from multiple reputable vendors with verified minimum purity specifications of 95% (HPLC or GC), meeting the standard threshold for research-grade synthetic intermediates and in vitro biological screening . This purity level is sufficient for most medicinal chemistry applications including library synthesis, lead optimization SAR studies, and primary biochemical assays. For comparison, structurally related trifluoroethoxy-benzylamines with lower substitution complexity (e.g., 4-(2,2,2-trifluoroethoxy)benzylamine, CAS 128273-59-6) are available at comparable or slightly lower purity grades (typically 95–97%), while more complex analogs (e.g., N-(3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine) may require custom synthesis and exhibit batch-to-batch variability .

synthetic intermediate purity specification quality control chemical procurement

Safety and Handling Classification: Acute Toxicity and Irritancy Profile Relative to Structural Analogs

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4) has been notified to the European Chemicals Agency (ECHA) Classification and Labelling Inventory with hazard classifications including Acute Toxicity Category 4 (oral; H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory irritation (H335) [1]. This hazard profile is consistent with the broader class of substituted benzylamines and requires standard laboratory personal protective equipment (gloves, eye protection, fume hood use). For procurement planning, the compound's GHS07 warning pictogram indicates no special shipping restrictions beyond ambient temperature transport for most regions . Notably, no chronic toxicity, mutagenicity, or reproductive toxicity classifications have been assigned, distinguishing it from certain nitro-substituted or polyhalogenated benzylamine derivatives that carry more restrictive hazard labels (e.g., CMR Category 2) [1].

safety data sheet acute toxicity laboratory handling regulatory compliance

Recommended Research and Industrial Application Scenarios for Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (CAS 1095127-74-4)


CNS Drug Discovery: Lead Optimization for Histamine H3 Receptor and Monoamine Oxidase (MAO) Programs Requiring Blood-Brain Barrier Penetration

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is positioned as a synthetically accessible building block for CNS-penetrant drug discovery programs targeting histamine H3 receptors, monoamine oxidases (MAO-A/B), and lysine-specific demethylase 1 (LSD1). The reduced amine basicity of the cyclopropyl moiety (measured pKa ~7.8 for related analogs) yields a >5-fold higher fraction of membrane-permeable neutral species at physiological pH compared to isopropylamine congeners, directly supporting blood-brain barrier transit [1]. The para-trifluoroethoxy substituent further optimizes LogD7.4 into the CNS MPO-validated 2.8–3.5 window while blocking CYP450-mediated O-dealkylation, a major clearance pathway for simpler alkoxy analogs [2]. Researchers pursuing SAR studies around cyclopropylamine-based CNS therapeutics should prioritize this compound over non-fluorinated or unsubstituted benzylamine alternatives, which lack the combined permeability and metabolic stability advantages [3].

Agrochemical Intermediate: Pyrazolone and Cyclopropyl-Containing Herbicide or Fungicide Synthesis

The 4-(2,2,2-trifluoroethoxy)benzyl and cyclopropylamine structural motifs appear prominently in patent literature describing herbicidal pyrazolone compounds and fungicidal cyclopropyl derivatives [1][2]. Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine serves as a versatile amine building block for constructing N-alkylated pyrazolone scaffolds (e.g., pyrazolone compounds having herbicidal activity, EP2881388A1) and substituted cyclopropyl fungicides (e.g., fluorocyclopropyl derivative fungicide intermediates, US Patent 5,081,283). The trifluoroethoxy group enhances the compound's environmental stability and foliar uptake properties relative to non-fluorinated analogs, while the cyclopropylamine nitrogen provides a handle for further diversification via amide coupling, reductive amination, or heterocycle formation. Procurement of this intermediate at ≥95% purity supports reproducible agrochemical lead generation and structure-activity relationship (SAR) expansion [3].

Chemical Biology Tool Compound: Covalent Probe Development for Amine Oxidase Domain-Containing Enzymes

Cyclopropylamines function as mechanism-based, irreversible inhibitors of amine oxidase domain-containing enzymes including MAO-A, MAO-B, and LSD1 (KDM1A) via covalent modification of the flavin adenine dinucleotide (FAD) cofactor or active-site residues following cyclopropane ring opening [1][2]. Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine provides a chemically stable, synthetically tractable core scaffold for developing covalent chemical probes to interrogate these enzyme families in cellular and biochemical assays. The para-trifluoroethoxy substituent offers a convenient spectroscopic handle (¹⁹F NMR) for probe characterization and target engagement studies, a feature absent in non-fluorinated benzylamine probes. When compared to trans-2-phenylcyclopropylamine (tranylcypromine) — the prototypical irreversible MAO inhibitor — this compound's benzylamine architecture (rather than direct phenyl-cyclopropane linkage) may confer differential isoform selectivity and reduced off-target promiscuity, though direct selectivity data for this specific compound remains to be experimentally established [3].

Synthetic Methodology Development: Cyclopropylamine as a Benchmark Substrate for N-Alkylation and Reductive Amination Optimization

The cyclopropylamine nitrogen in Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine presents distinct reactivity characteristics compared to primary aliphatic amines: reduced nucleophilicity (due to the electron-withdrawing character of the cyclopropane ring and lowered basicity) and steric constraints from the three-membered ring [1]. These properties make this compound a valuable benchmark substrate for optimizing N-alkylation, reductive amination, and Buchwald-Hartwig coupling methodologies under challenging steric and electronic conditions. Successful reaction conditions developed for this substrate are likely transferable to other sterically hindered or electronically deactivated cyclopropylamine-containing pharmacophores. The compound's commercial availability at 95% purity from multiple vendors enables reproducible methodology studies without the confounding effects of batch-to-batch impurity variation [2]. Compared to simpler cyclopropylamine (CAS 765-30-0), which is volatile and highly basic, this compound's higher molecular weight, lower volatility, and defined UV chromophore (benzyl ring) facilitate easier reaction monitoring by TLC, HPLC, and LC-MS [3].

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